REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=CC(S(O)(=O)=O)=CC=1.[OH:12][CH2:13][C:14]([CH2:16][OH:17])=[O:15]>COC(OC)(C)C>[CH3:11][C:1]1([CH3:6])[O:17][CH2:16][C:14](=[O:15])[CH2:13][O:12]1
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)OC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1.5 hs
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |